molecular formula C8H8ClFO B1586979 3-Chloro-5-fluorophenetole CAS No. 289039-42-5

3-Chloro-5-fluorophenetole

Cat. No.: B1586979
CAS No.: 289039-42-5
M. Wt: 174.6 g/mol
InChI Key: NOXJNCPLTONOCB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenetole: is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenetole, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluorophenetole can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be 3-chloro-5-fluorophenylboronic acid and ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluorophenetole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Oxidation and reduction: The compound can be oxidized to form corresponding phenols or reduced to form hydrocarbons.

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include substituted anilines or thiophenols.

    Electrophilic aromatic substitution: Products include nitro, sulfonyl, or halogenated derivatives.

    Oxidation: Products include phenols.

    Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

3-Chloro-5-fluorophenetole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenetole depends on its application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, altering their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-fluorophenetole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The ethoxy group also provides additional versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-3-ethoxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJNCPLTONOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378655
Record name 3-Chloro-5-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-42-5
Record name 1-Chloro-3-ethoxy-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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